

Synthesis pathway of C.I. Disperse Red 82

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Compound of Interest		
Compound Name:	Disperse Red 82	
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. ## Synthesis Pathway of C.I. Disperse Red 82: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. **Disperse Red 82** is a high-energy monoazo disperse dye characterized by its bluish-red hue and excellent fastness properties, making it suitable for dyeing polyester and its blended fabrics. Its synthesis is a well-established industrial process involving a two-step reaction sequence: the diazotization of a substituted aromatic amine followed by an azo coupling reaction with a suitable coupling component. This technical guide provides an in-depth overview of the synthesis pathway of C.I. **Disperse Red 82**, including a representative experimental protocol, a summary of key material properties, and a discussion of the underlying chemical principles. While specific quantitative data such as reaction yield and purity for this exact dye are not readily available in public literature, this guide presents a composite protocol based on established methods for analogous azo dye syntheses.

Overview of the Synthesis Pathway

The manufacturing process for C.I. **Disperse Red 82** is centered around the formation of a stable azo bridge (-N=N-) that connects two aromatic ring systems. This is achieved through a classic diazotization-coupling sequence.

The two primary precursors for the synthesis are:

Diazo Component: 2-Cyano-4-nitroaniline



Coupling Component: N,N-bis(2-acetoxyethyl)aniline

The overall reaction can be summarized in two main stages:

Stage 1: Diazotization of 2-Cyano-4-nitroaniline In this step, the primary aromatic amine, 2-Cyano-4-nitroaniline, is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid (HNO₂) under strongly acidic conditions and at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Stage 2: Azo Coupling Reaction The resulting diazonium salt solution is then introduced to the coupling component, N,N-bis(2-acetoxyethyl)aniline. The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the coupling component, typically at the paraposition, to form the final azo dye molecule.

The following diagram illustrates the chemical structures of the reactants and the final product.

A diagram of the key chemical structures.

Physicochemical and Identification Data

The key identification and property data for the reactants and the final product are summarized in the table below for easy reference.



Compound	C.I. Disperse Red 82	2-Cyano-4- nitroaniline	N,N-bis(2- acetoxyethyl)aniline
Synonyms	C.I. 11140, Disperse Rubine SE-BBL	2-Amino-5- nitrobenzonitrile	N- Phenyldiethanolamine diacetate
CAS Number	30124-94-8, 12223- 42-6	17420-30-3	3031-66-3
Molecular Formula	C21H21N5O6	C7H5N3O2	C14H19NO4
Molecular Weight	439.42 g/mol	163.14 g/mol	265.30 g/mol
Appearance	Dark brown powder	Yellow to orange crystalline powder	Viscous liquid or low- melting solid
Solubility	Insoluble in water	Sparingly soluble in water	Insoluble in water, soluble in organic solvents

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure compiled from general methodologies for the synthesis of similar disperse azo dyes. It is intended for informational purposes and should be adapted and optimized under controlled laboratory conditions.

Materials and Reagents

- 2-Cyano-4-nitroaniline
- Concentrated Sulfuric Acid (98%)
- Sodium Nitrite (NaNO₂)
- Sulfamic Acid (or Urea)
- N,N-bis(2-acetoxyethyl)aniline
- Acetic Acid



- Sodium Acetate
- Ice
- Methanol
- · Deionized Water

Step-by-Step Procedure

Step 1: Preparation of the Diazonium Salt Solution (Diazotization)

- In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add
 2-Cyano-4-nitroaniline (1.0 eq.) to a mixture of concentrated sulfuric acid and water (or a mixture of acetic and propionic acids) pre-cooled to 0-5 °C in an ice-salt bath.
- Stir the mixture until a fine, uniform suspension is obtained.
- Prepare a solution of sodium nitrite (1.0-1.1 eq.) in a minimal amount of cold water.
- Add the sodium nitrite solution dropwise to the amine suspension over 30-60 minutes, ensuring the temperature is strictly maintained between 0 °C and 5 °C. A slight excess of nitrous acid should be maintained, which can be checked with starch-iodide paper.
- After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.
- Any excess nitrous acid can be quenched by the careful addition of a small amount of sulfamic acid or urea until a negative test on starch-iodide paper is observed. Keep the resulting diazonium salt solution cold for the next step.

Step 2: Preparation of the Coupling Component Solution

- In a separate beaker, dissolve N,N-bis(2-acetoxyethyl)aniline (1.0 eq.) in a suitable solvent such as glacial acetic acid.
- Cool this solution to 0-5 °C in an ice bath.



Step 3: Azo Coupling and Product Isolation

- Slowly add the cold diazonium salt solution from Step 1 to the cold coupling component solution from Step 2 with vigorous stirring.
- Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
- The pH of the coupling medium may be adjusted by adding a buffer, such as sodium acetate, to facilitate the coupling reaction.
- A colored precipitate of C.I. Disperse Red 82 will form.
- Continue stirring the mixture for several hours (e.g., 2-4 hours) while allowing it to slowly warm to room temperature to ensure the reaction goes to completion.
- Isolate the crude dye product by vacuum filtration.
- Wash the filter cake thoroughly with cold water to remove residual acids and salts, followed by a wash with a solvent like methanol to remove unreacted starting materials.
- Dry the purified dye product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Synthesis Workflow and Logic

The following diagrams visualize the overall synthesis pathway and the experimental workflow.



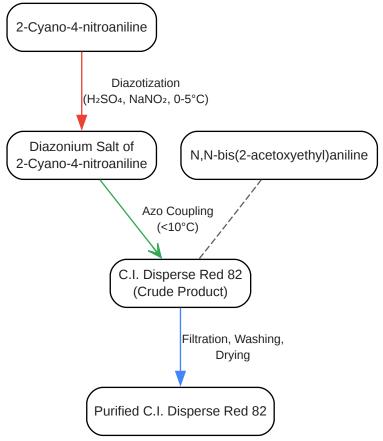


Figure 2. Synthesis Pathway of C.I. Disperse Red 82

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A flowchart of the synthesis reaction steps.



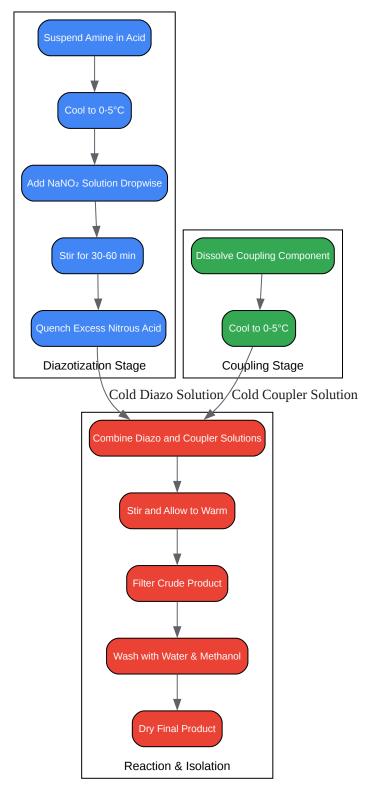


Figure 3. Experimental Workflow

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A flowchart of the laboratory workflow.



Quantitative Data

Specific yield and purity data for the synthesis of C.I. **Disperse Red 82** are not extensively reported in peer-reviewed literature. However, for similar monoazo disperse dyes synthesized from substituted nitroanilines, the yields can vary significantly based on the purity of the starting materials and the optimization of reaction conditions.

Parameter	Typical Range for Similar Dyes	Notes
Reaction Yield	70% - 95%	Yields are highly dependent on the precise control of temperature during diazotization and coupling, as well as the efficiency of the coupling reaction. Side reactions can lower the overall yield.
Purity	>95% (for commercial grades)	Commercial disperse dyes undergo rigorous purification and formulation with dispersing agents. Laboratory synthesis purity will depend on the effectiveness of the washing and recrystallization steps.

Conclusion

The synthesis of C.I. **Disperse Red 82** follows a conventional and robust chemical pathway common to the production of many azo dyes. The process is critically dependent on careful temperature control during the diazotization step to prevent the decomposition of the unstable diazonium salt. The subsequent coupling reaction is an efficient electrophilic aromatic substitution that leads to the formation of the final colored product. While a precise, publicly documented protocol is scarce, the principles and representative methods outlined in this guide provide a solid foundation for the laboratory-scale synthesis and further research into this important class of disperse dyes.



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